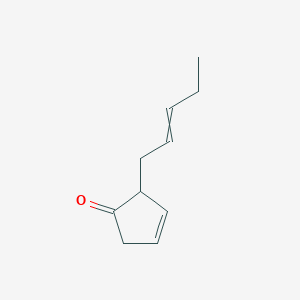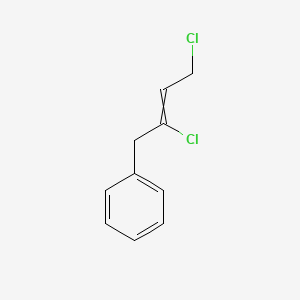
(2,4-Dichlorobut-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorobut-2-en-1-yl)benzene is an organochlorine compound with the molecular formula C10H10Cl2. This compound features a benzene ring substituted with a 2,4-dichlorobut-2-en-1-yl group. It is a colorless liquid at room temperature and is primarily used as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobut-2-en-1-yl)benzene typically involves the reaction of benzene with 2,4-dichlorobut-2-ene under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound involves the chlorination of butadiene to produce 2,4-dichlorobut-2-ene, which is then reacted with benzene in the presence of a Lewis acid catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorobut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2,4-dichlorobutylbenzene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Epoxides or diols.
Reduction: 2,4-Dichlorobutylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorobut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its organochlorine structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorobut-2-en-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic species. This reaction mechanism is facilitated by the electron-donating effects of the substituents on the benzene ring, which increase its nucleophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dichlorobut-2-ene: An organochlorine compound with similar reactivity but lacks the benzene ring.
Chloroprene: Another chlorinated butene used in the production of synthetic rubber.
2,4-Dichlorobenzyl chloride: A benzene derivative with similar substitution patterns but different reactivity.
Uniqueness
(2,4-Dichlorobut-2-en-1-yl)benzene is unique due to its combination of a benzene ring with a 2,4-dichlorobut-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
59741-82-1 |
|---|---|
Molekularformel |
C10H10Cl2 |
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
2,4-dichlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H10Cl2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-6H,7-8H2 |
InChI-Schlüssel |
LUPXOLWXTKDZBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=CCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


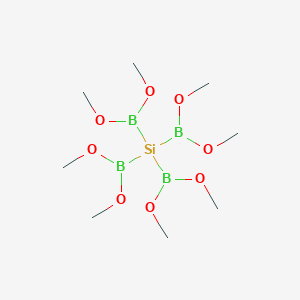
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
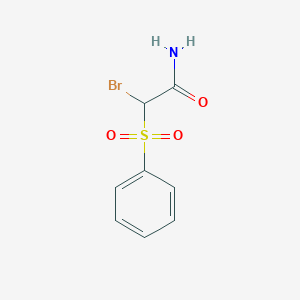
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
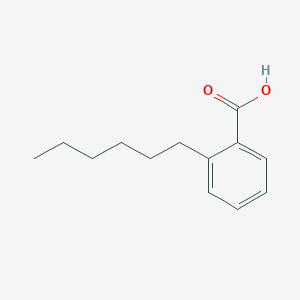
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
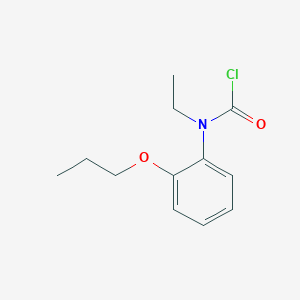
silane](/img/structure/B14614565.png)
